molecular formula C12H13NO2 B12536365 1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione CAS No. 663198-67-2

1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione

Cat. No.: B12536365
CAS No.: 663198-67-2
M. Wt: 203.24 g/mol
InChI Key: MTZQVKQSLFWGKN-SECBINFHSA-N
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Description

1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of an amine with a dicarboxylic acid derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stereochemistry and functional groups contribute to its unique interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

663198-67-2

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione

InChI

InChI=1S/C12H13NO2/c1-9(10-5-3-2-4-6-10)13-8-11(14)7-12(13)15/h2-6,9H,7-8H2,1H3/t9-/m1/s1

InChI Key

MTZQVKQSLFWGKN-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC(=O)CC2=O

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(=O)CC2=O

Origin of Product

United States

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